molecular formula C13H12FNO B1630280 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carbaldehyde CAS No. 843653-04-3

6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carbaldehyde

Cat. No.: B1630280
CAS No.: 843653-04-3
M. Wt: 217.24 g/mol
InChI Key: JNWWVPWEZUZEMV-UHFFFAOYSA-N
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Description

6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carbaldehyde is a fluorinated derivative of tetrahydrocarbazole. This compound is part of the indole family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of a fluorine atom in the structure often enhances the biological activity and stability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carbaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the indole nucleus.

    Fluorination: Introduction of the fluorine atom at the 6th position of the indole ring.

    Reduction: Reduction of the indole ring to form the tetrahydrocarbazole structure.

    Formylation: Introduction of the formyl group at the 3rd position to form the carbaldehyde.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid.

    Reduction: 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carbaldehyde involves its interaction with various molecular targets. The fluorine atom enhances the compound’s ability to bind to specific receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    8-Fluoro-2,3,4,9-tetrahydro-1H-carbazole: Fluorine atom at a different position on the indole ring.

Uniqueness

6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carbaldehyde is unique due to the specific positioning of the fluorine atom and the aldehyde group, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

6-fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO/c14-9-2-4-13-11(6-9)10-5-8(7-16)1-3-12(10)15-13/h2,4,6-8,15H,1,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNWWVPWEZUZEMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1C=O)C3=C(N2)C=CC(=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90648839
Record name 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90648839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

843653-04-3
Record name 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90648839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Dess-Martin periodinane (7.37 g, 17.4 mmol) was added portion-wise to a stirred solution/suspension of alcohol II (2.64 g, 11.8 mmole) in dichloromethane (120 mL). The alcohol completely dissolved after the Dess-Martin reagent was added. The reaction mixture was stirred at ambient temperature for 30 min, and then quenched with ethanol. The reaction mixture was diluted with ether (860 mL) and washed twice with saturated aqueous sodium bicarbonate (550 mL) followed by 5% sodium thiosulfate pentahydrate. After washing with brine and drying (MgSO4), the solvent was evaporated to give a residue which was purified by chromatography on silica gel eluting with hexane/ethyl acetate (4:1). Compound V was obtained in 47% yield (1.2 g). mp: 96-98° C. MS: [M−H]− @m/z=216.1.
Quantity
7.37 g
Type
reactant
Reaction Step One
Name
alcohol
Quantity
2.64 g
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Two
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
47%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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